molecular formula C11H12O2 B14512953 3-(Cyclopent-1-en-1-yl)benzene-1,2-diol CAS No. 62922-40-1

3-(Cyclopent-1-en-1-yl)benzene-1,2-diol

Cat. No.: B14512953
CAS No.: 62922-40-1
M. Wt: 176.21 g/mol
InChI Key: UCULGHZLWVADGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopent-1-en-1-yl)benzene-1,2-diol is a catechol derivative featuring a cyclopentenyl substituent at the 3-position of the benzene ring. The benzene-1,2-diol (catechol) core is known for its redox activity, metal-chelating properties, and role in biological systems. The cyclopentenyl group introduces steric and electronic effects that may modulate solubility, reactivity, and interactions with biological targets.

Properties

CAS No.

62922-40-1

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-(cyclopenten-1-yl)benzene-1,2-diol

InChI

InChI=1S/C11H12O2/c12-10-7-3-6-9(11(10)13)8-4-1-2-5-8/h3-4,6-7,12-13H,1-2,5H2

InChI Key

UCULGHZLWVADGS-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C2=C(C(=CC=C2)O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate as the bicyclic precursor, which undergoes ring-opening in the presence of:

  • Catalyst : Tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (Pd₂(dba)₃·CHCl₃, 5 mol%)
  • Ligand : Triphenylphosphine (PPh₃, 10 mol%)
  • Base : Potassium carbonate (K₂CO₃, 1.0 equiv)
  • Additive : Lithium chloride (LiCl)
  • Solvent : Toluene
  • Temperature : 60°C

The reaction produces diethyl 1-(4-(2-hydroxyphenoxy)cyclopent-2-en-1-yl)hydrazine-1,2-dicarboxylate as an intermediate. Subsequent hydrolysis and decarboxylation steps yield the target compound.

Structural Characterization

Nuclear magnetic resonance (NMR) analysis reveals:

  • ¹H NMR : Aromatic protons resonate at δ 6.88–6.78 ppm, while hydroxyl protons appear at δ 5.88–6.40 ppm. Cyclopentene protons exhibit signals at δ 5.32–5.21 ppm and δ 2.17–2.76 ppm.
  • Infrared (IR) : Ester carbonyl absorption at 1705 cm⁻¹ confirms intermediate formation.

Hydrogenation and Dehydration of Cyclohexene Precursors

A patent by Google Patents outlines a method for synthesizing catechol derivatives via hydrogenation and dehydration of cyclic ketones. While originally designed for catechol production, this strategy can be adapted for 3-(cyclopent-1-en-1-yl)benzene-1,2-diol by modifying the starting material.

Reaction Pathway

  • Starting Material : (4S,5R,6S)-4,5,6-Trihydroxy-2-cyclohexene-1-one (or its cyclopentene analog).
  • Hydrogenation : The olefin bond is reduced under hydrogen gas (H₂) using a palladium catalyst.
  • Dehydration : Two water molecules are eliminated to form the aromatic diol.

Optimized Conditions

  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel.
  • Solvent : Water or alcohols (e.g., methanol, ethanol).
  • Temperature : 70–200°C (prevents side reactions).
  • Pressure : 1–10 bar H₂.

Challenges and Adaptations

  • Regioselectivity : The cyclopentene analog must be synthesized to ensure substitution at the 3-position.
  • Side Reactions : High temperatures (>200°C) promote decomposition, necessitating precise thermal control.

Although not directly cited in the provided sources, Friedel-Crafts alkylation is a classical method for introducing alkyl groups to aromatic rings. For this compound, this approach would involve:

Reaction Design

  • Electrophile : Cyclopentenyl chloride or bromide.
  • Lewis Acid Catalyst : Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
  • Solvent : Dichloromethane or nitrobenzene.

Limitations

  • Directing Effects : Catechol’s hydroxyl groups activate the ring at positions 4 and 6, making 3-substitution challenging.
  • Side Products : Over-alkylation or isomerization of the cyclopentene moiety may occur.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopent-1-en-1-yl)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzene derivatives .

Scientific Research Applications

3-(Cyclopent-1-en-1-yl)benzene-1,2-diol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclopent-1-en-1-yl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects .

Comparison with Similar Compounds

Structural Analogues with Cyclic Substituents

  • 4-[2-(Cyclopentylamino)-1-hydroxybutyl]benzene-1,2-diol (CAS: 18866-80-3): Structure: Features a cyclopentylamino group and a hydroxybutyl chain at the 4-position. Properties: Molecular formula C₁₅H₂₃NO₃; likely exhibits enhanced lipophilicity due to the cyclopentyl group. Potential applications in receptor targeting due to amine functionality . Comparison: The cyclopentenyl group in the target compound may confer greater rigidity and π-electron density compared to the cyclopentylamino substituent, influencing binding to hydrophobic pockets in enzymes or receptors.

Schiff Base Derivatives

  • 3-(((4-Chlorophenyl)imino)methyl)benzene-1,2-diol (HL1) and 3-(((4-Bromophenyl)imino)methyl)benzene-1,2-diol (HL2): Structure: Schiff bases with halogenated aryl substituents. Properties: Form stable Zn(II) and Co(II) complexes. Comparison: Unlike these halogenated Schiff bases, the cyclopentenyl group in the target compound lacks direct hydrogen-bonding donors, which may reduce affinity for metal ions but enhance hydrophobic interactions.

Aminoethyl and Adrenergic Derivatives

  • Epinephrine (Adrenaline): Structure: 4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol. Properties: High water solubility (180 mg/L at 20°C), log KOW = -2.57. Critical in neurotransmitter and hormonal signaling .

Prenol and Alkyl-Chain Derivatives

  • 3-(all-trans-Nonaprenyl)benzene-1,2-diol: Structure: Long prenol chain at the 3-position. Properties: Involved in coenzyme Q biosynthesis in E. coli; hydrophobic due to the nonaprenyl tail . Comparison: The cyclopentenyl group is shorter and less flexible than the nonaprenyl chain, suggesting distinct roles in lipid-mediated processes or enzyme interactions.

Mannich Base Derivatives

  • Allyl-6-(4-alkylphenoxy)-3-((diethylamino)methyl)benzene-1,2-diol: Structure: Mannich base with diethylamino and alkylphenoxy groups. Properties: Exhibits antifungal activity against Botrytis cinerea, outperforming hymexazol and difenoconazole . Comparison: The cyclopentenyl group may lack the basicity of the diethylamino group, reducing antifungal efficacy but offering alternative mechanisms of action via π-π stacking.

Data Tables

Table 1: Structural and Functional Comparison of Selected Catechol Derivatives

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Activities Reference ID
3-(Cyclopent-1-en-1-yl)benzene-1,2-diol Cyclopentenyl ~178.2 (estimated) Hypothesized hydrophobicity N/A
4-[2-(Cyclopentylamino)-1-hydroxybutyl]benzene-1,2-diol Cyclopentylamino, hydroxybutyl 281.35 Potential receptor targeting
Epinephrine Aminoethyl, methylamino 183.2 Neurotransmitter, high solubility
3-(all-trans-Nonaprenyl)benzene-1,2-diol Nonaprenyl chain ~650 (estimated) Coenzyme Q biosynthesis
HL1 (Schiff base) 4-Chlorophenylimino 261.7 Alkaline phosphatase inhibition

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 3-(Cyclopent-1-en-1-yl)benzene-1,2-diol in biological matrices?

  • Methodological Answer : Reverse-phase HPLC coupled with UV-Vis or mass spectrometry (MS) is ideal for detection. For biological matrices, solid-phase extraction (SPE) should precede analysis to remove interfering substances. Column conditions (e.g., C18 stationary phase) and mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) must be optimized for peak resolution. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Utilize Design of Experiments (DOE) to evaluate critical parameters (e.g., reaction temperature, catalyst loading, solvent polarity). For example, a central composite design can identify optimal conditions for Friedel-Crafts alkylation or hydroxylation steps. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Monitor by TLC and NMR for intermediate validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Conduct a hazard assessment using SDS guidelines for structurally similar diols (e.g., 3-Butene-1,2-diol). Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Spill containment kits and neutralization protocols (e.g., activated carbon adsorption) must be accessible. First-aid measures for skin contact include immediate washing with soap/water and medical consultation .

Advanced Research Questions

Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS at intervals (0, 7, 14, 30 days). Kinetic modeling (Arrhenius equation) predicts shelf-life. For photo-stability, expose samples to UV light (254 nm) and monitor changes via UV spectrophotometry .

Q. What computational methods are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density and Fukui indices to identify reactive sites. Compare with experimental data (e.g., regioselectivity in nitration or halogenation) to validate models. Solvent effects are incorporated using the Polarizable Continuum Model (PCM) .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer : Standardize measurement protocols using the shake-flask method with HPLC quantification. Control variables like temperature (±0.1°C), agitation speed, and equilibration time (24–72 hours). Compare results with Hansen solubility parameters to rationalize discrepancies. Purity verification (≥98% by NMR) is critical to exclude impurities affecting solubility .

Q. What strategies are effective for studying the compound’s antioxidant activity in cellular models?

  • Methodological Answer : Use in vitro assays (DPPH, ABTS radical scavenging) to establish baseline activity. For cellular models (e.g., HepG2 or RAW 264.7), induce oxidative stress with H₂O₂ or LPS and measure ROS reduction via fluorescent probes (DCFH-DA). Validate mechanisms (e.g., Nrf2 pathway activation) with Western blotting or qPCR. Dose-response curves and IC₅₀ calculations ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.